![molecular formula C15H14ClNO2 B5546423 N-benzyl-2-(2-chlorophenoxy)acetamide](/img/structure/B5546423.png)
N-benzyl-2-(2-chlorophenoxy)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of N-benzyl-2-(2-chlorophenoxy)acetamide and related compounds involves multiple steps, including the reaction of specific chlorophenyl and benzyl precursors. For instance, the synthesis of related compounds like N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide involves standard organic synthesis methods and is aimed at exploring their potential pharmacological activities, particularly focusing on their affinity to GABAergic biotargets and anticonvulsant activity (El Kayal et al., 2022).
Molecular Structure Analysis
The molecular structure of compounds closely related to N-benzyl-2-(2-chlorophenoxy)acetamide has been analyzed through various methods, including X-ray crystallography. These analyses reveal non-planar discrete molecules linked by intermolecular hydrogen bonds, showcasing the compound's ability to form stable crystalline structures (Davis & Healy, 2010).
Chemical Reactions and Properties
The reactivity and chemical properties of N-benzyl-2-(2-chlorophenoxy)acetamide analogs have been explored through various reactions, including silylation and interactions with isocyanides. These studies help in understanding the compound's reactivity towards different chemical groups and the formation of heterocyclic compounds (Nikonov et al., 2016; Akbarzadeh et al., 2012).
Physical Properties Analysis
The physical properties, including the crystalline structure and hydrogen bonding patterns of N-benzyl-2-(2-chlorophenoxy)acetamide-related compounds, have been extensively studied. These investigations offer insights into their solid-state characteristics and potential for forming stable crystalline materials suitable for further application in various fields (Gowda et al., 2007).
Chemical Properties Analysis
The chemical properties, including reactivity towards different functional groups and the potential for synthesis of novel derivatives, have been a focus of research. Studies have explored the synthesis of various acetamide derivatives, highlighting the versatility and potential applications of these compounds in medicinal chemistry and beyond (Yu et al., 2014).
Scientific Research Applications
Photovoltaic Efficiency and Ligand-Protein Interactions
One study focused on bioactive benzothiazolinone acetamide analogs, closely related to N-benzyl-2-(2-chlorophenoxy)acetamide, exploring their spectroscopic properties, quantum mechanical studies, ligand-protein interactions, and photovoltaic efficiency modeling. These compounds demonstrated good light harvesting efficiency and potential as photosensitizers in dye-sensitized solar cells (DSSCs) due to their photochemical and thermochemical properties. Additionally, their ligand-protein interaction capabilities, specifically with Cyclooxygenase 1 (COX1), suggest potential biomedical applications (Mary et al., 2020).
Antitumor and Antiangiogenic Effects
Another study focused on synthetic benzophenone analogues, such as 2-benzoyl-phenoxy acetamide (BP-1), revealing potent antitumor and proapoptotic activities against EAT cells in vivo. The study highlighted BP-1's antiangiogenic effects, mediated by the downregulation of VEGF secretion and inhibition of blood vessel formation, indicating the potential for cancer treatment applications (Prabhakar et al., 2006).
Supramolecular Assembly and Hydrogen Bond Studies
Research on the crystal structures of N-(2-chlorophenyl) acetamide and related compounds has contributed to understanding supramolecular assemblies and hydrogen bond interactions. These studies are critical for designing new materials and understanding the molecular basis of various chemical phenomena (Hazra et al., 2014).
Synthesis and Chemical Properties
Investigations into the synthesis and chemical properties of N-substituted phenoxy acetamide derivatives have explored the influence of solvents on chlorination reactions. These studies are significant for developing new chemical synthesis strategies and understanding reaction mechanisms (Wang et al., 2011).
Safety and Hazards
properties
IUPAC Name |
N-benzyl-2-(2-chlorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c16-13-8-4-5-9-14(13)19-11-15(18)17-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQPSGVPXFMWHKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)COC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
20.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47201694 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-benzyl-2-(2-chlorophenoxy)acetamide |
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